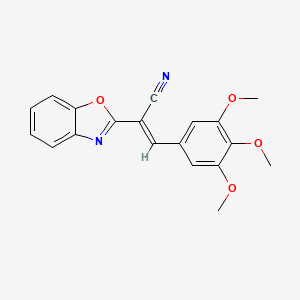

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Beschreibung

This compound features a nitrile group conjugated to a prop-2-enenitrile backbone, substituted with a 1,3-benzoxazol-2-yl moiety and a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is a hallmark of tubulin-binding agents like combretastatin analogs, while the benzoxazole ring may enhance metabolic stability and binding affinity due to its planar aromatic structure . The (2E)-stereochemistry ensures spatial alignment critical for biological activity, as seen in similar α,β-unsaturated nitriles .

Eigenschaften

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-22-16-9-12(10-17(23-2)18(16)24-3)8-13(11-20)19-21-14-6-4-5-7-15(14)25-19/h4-10H,1-3H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNPNIJRYVUOOW-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring. This is followed by a Knoevenagel condensation reaction with 3,4,5-trimethoxybenzaldehyde and malononitrile to form the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, reduction could produce amines, and substitution reactions could introduce new functional groups such as halides, alkyl groups, or aryl groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of benzoxazole derivatives, including the compound , as anticancer agents. Benzoxazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively documented. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes . This makes them promising candidates for developing new antimicrobial agents.

Antiviral Activity

Benzoxazole derivatives have also demonstrated antiviral activity against several viruses. Studies suggest that these compounds can inhibit viral replication by targeting specific viral enzymes or proteins essential for the virus's life cycle . The structure of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile may enhance its efficacy against certain viral infections.

Agrochemical Applications

Benzoxazole derivatives are increasingly recognized in the agrochemical industry for their herbicidal properties. The compound's ability to act as a herbicide stems from its capacity to disrupt plant growth by inhibiting specific biochemical pathways. Research has indicated that modifications in the benzoxazole structure can lead to increased herbicidal activity, making these compounds valuable for developing new agricultural products .

Photostability and UV Protection

The compound has been explored for its potential use as a UV filter due to its ability to absorb UV radiation effectively. Studies have demonstrated that similar benzoxazole derivatives can provide photoprotection by absorbing harmful UV rays, which is particularly relevant in cosmetic formulations aimed at protecting skin from sun damage . This application could extend to materials science, where UV stability is crucial for outdoor products.

Synthesis and Characterization

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile typically involves condensation reactions between appropriate precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compounds .

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, suggesting potential for therapeutic development .

- Agrochemical Application : Research focused on the herbicidal activity of modified benzoxazole derivatives demonstrated effective control over weed species in controlled environments. Field trials confirmed the efficacy and safety profile suitable for agricultural use .

Wirkmechanismus

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. Understanding these interactions at the molecular level can provide insights into how the compound exerts its effects and guide the design of more effective derivatives.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

Physicochemical Properties

- Melting Points : Schiff base derivatives with trimethoxyphenyl groups (e.g., compounds in ) show melting points between 208–257°C, suggesting high crystallinity. The target compound likely shares similar thermal stability due to its rigid structure.

- Solubility : The nitrile group may reduce aqueous solubility compared to ester derivatives like 3,4,5-trimethoxycinnamates (logP ~3.5) .

Biologische Aktivität

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is an emerging member of the benzoxazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is C20H20N2O3. Its structure features a benzoxazole moiety combined with a prop-2-enenitrile group and a trimethoxyphenyl substituent, which contribute to its biological properties.

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Mechanism : Many benzoxazole derivatives induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been documented in numerous studies:

- Tested Strains : Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).

- Findings : Some derivatives showed significant antimicrobial activity with minimal inhibitory concentrations (MIC) indicating effective inhibition at low concentrations .

Antiparasitic Activity

Benzoxazole derivatives have also demonstrated activity against protozoan parasites:

- Targeted Diseases : Malaria and leishmaniasis.

- Results : Certain compounds displayed promising results in inhibiting the growth of Plasmodium falciparum and Leishmania species .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can enhance potency:

- Substituents : The presence of electron-donating groups such as methoxy or dimethylamino groups has been linked to increased activity.

- Positioning : Substitution patterns on the benzoxazole ring significantly affect both anticancer and antimicrobial activities .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | |

| Antimicrobial | E. coli | 32 µg/mL | |

| Antiparasitic | P. falciparum | 4.8 µg/mL |

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of various benzoxazole derivatives, including the compound . The results indicated significant growth inhibition in MCF-7 cells with an IC50 value suggesting potential for further development as a chemotherapeutic agent.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties against Bacillus subtilis. The compound exhibited an MIC value that suggests it could be developed as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.